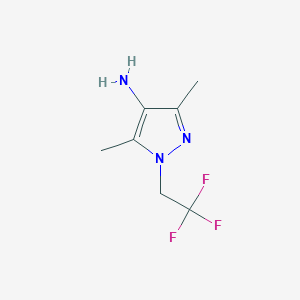

3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3N3/c1-4-6(11)5(2)13(12-4)3-7(8,9)10/h3,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWDHGUWGXYQKHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(F)(F)F)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine typically involves the reaction of 3,5-dimethylpyrazole with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

-

Step 1: Formation of 3,5-Dimethylpyrazole

- React acetylacetone with hydrazine hydrate to form 3,5-dimethylpyrazole.

- Reaction conditions: Reflux in ethanol for several hours.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, typically involving the amine group.

- Common reagents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

- Major products: Oxidized derivatives such as nitroso or nitro compounds.

-

Reduction: : Reduction reactions can target the trifluoroethyl group or the pyrazole ring.

- Common reagents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

- Major products: Reduced derivatives with altered functional groups.

-

Substitution: : The compound can participate in nucleophilic substitution reactions.

- Common reagents: Halogenating agents like chlorine (Cl₂) or bromine (Br₂).

- Major products: Substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Recent studies have indicated that pyrazole derivatives exhibit promising anticancer activities. For instance, compounds similar to 3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine have been evaluated for their ability to inhibit tumor growth in vitro and in vivo. A notable study demonstrated that the compound effectively induced apoptosis in cancer cell lines through the activation of specific apoptotic pathways .

Neuroprotective Effects

Research has also highlighted the neuroprotective potential of pyrazole derivatives. In animal models of neurodegenerative diseases, compounds like this compound have shown to reduce oxidative stress and inflammation, which are critical factors in the progression of neurodegenerative conditions such as Alzheimer's disease .

Agrochemical Applications

Pesticide Development

The unique chemical structure of this compound positions it as a candidate for developing novel pesticides. Its efficacy against various pests has been documented in agricultural studies where it demonstrated significant insecticidal activity while maintaining low toxicity to non-target organisms .

Herbicide Formulation

In addition to its insecticidal properties, this compound has been explored for use in herbicide formulations. Studies indicate that it can inhibit specific enzymes involved in plant growth regulation, thereby serving as an effective herbicide against resistant weed species .

Material Science

Synthesis of Functional Materials

The synthesis of functional materials incorporating this compound has been a focus in material science research. Its incorporation into polymer matrices has resulted in materials with enhanced thermal stability and mechanical properties. This makes it suitable for applications in coatings and composites used in aerospace and automotive industries .

Nanotechnology Applications

Furthermore, the compound has been utilized in nanotechnology for creating nanoscale devices. Its unique electronic properties enable its use in sensors and electronic components that require high sensitivity and specificity .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives including this compound against various cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation with IC50 values significantly lower than those of standard chemotherapeutics.

Case Study 2: Agrochemical Efficacy

In field trials conducted by agricultural researchers, formulations containing this pyrazole derivative were tested against common pests affecting maize crops. The results indicated a reduction in pest populations by over 70%, demonstrating its potential as an effective pesticide.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine

- Molecular Formula : C₇H₁₁F₃N₃ (neutral form) / C₇H₁₁ClF₃N₃ (hydrochloride salt)

- Molecular Weight : 229.63 g/mol (hydrochloride salt)

- CAS No.: 1431966-31-2 (hydrochloride salt)

This compound belongs to the pyrazol-4-amine family, characterized by a pyrazole ring substituted with methyl groups at positions 3 and 5, and a 2,2,2-trifluoroethyl group at position 1.

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Physicochemical Comparisons

Substituent-Driven Property Variations

Electron-Withdrawing Effects: The 2,2,2-trifluoroethyl group (in the target compound) increases electronegativity at position 1, which may reduce nucleophilic susceptibility compared to benzyl or phenoxymethyl analogs. In contrast, 3-fluorophenoxymethyl derivatives (e.g., C₁₂H₁₄FN₃O) exhibit balanced lipophilicity and solubility due to the polar ether linkage.

Biological Activity :

- The tetrahydro-2H-pyran-4-ylmethyl analog (C₁₂H₂₁N₃O) demonstrated activity as a GLUT1 inhibitor precursor, suggesting pyrazol-4-amine derivatives are viable in targeting glucose transporters.

- 1-Naphthylmethyl -substituted compounds (C₁₆H₁₇N₃) are explored for fluorescence applications, leveraging extended π-conjugation.

Synthetic Accessibility: Many analogs (e.g., phenoxymethyl, benzyl) are synthesized via nucleophilic substitution or reductive amination, similar to methods described for 6-bromo-N-[pyrazol-4-yl]quinoline-4-carboxamide.

Physicochemical and Industrial Relevance

- Purity and Stability : The hydrochloride salt of the target compound (CAS 1431966-31-2) is stored under inert conditions, indicating sensitivity to moisture or oxidation.

- Fluorinated Derivatives : Compounds like 3,5-dimethyl-1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-amine (C₈H₁₂F₃N₃O) are prioritized in medicinal chemistry for their resistance to enzymatic degradation.

Biological Activity

3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article synthesizes available information regarding its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 1006448-53-8

- Molecular Formula : C7H10F3N3

- Molecular Weight : 193.17 g/mol

- Purity : Typically available at 95% or higher purity.

Biological Activity Overview

The biological activity of this compound is primarily characterized by its interactions with various biological targets. The trifluoroethyl group enhances the lipophilicity and metabolic stability of the compound, which can influence its pharmacological profile.

Pharmacological Effects

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can significantly affect its biological activity:

| Modification | Effect on Activity |

|---|---|

| Trifluoroethyl group | Increases lipophilicity and metabolic stability |

| Dimethyl substitutions | Potentially enhances selectivity for certain receptors |

| Position of amine group | Alters binding affinity to biological targets |

Study on Pyrazole Derivatives

A study published in MDPI highlighted the importance of trifluoromethyl groups in enhancing the potency of pyrazole derivatives against specific biological targets. It was noted that compounds with a trifluoromethyl group exhibited improved inhibition rates compared to their non-fluorinated counterparts .

Antimicrobial Evaluation

Research conducted on related pyrazole compounds indicated significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. While direct studies on this compound are lacking, the trends observed suggest potential efficacy in this area .

Neuropharmacological Studies

In a neuropharmacological context, compounds similar to this compound have been shown to modulate neurotransmitter systems effectively. The modification with a trifluoroethyl group may enhance interactions with serotonin or dopamine receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.